molecular formula C11H16O3S B5168298 1-benzylsulfinyl-3-methoxypropan-2-ol

1-benzylsulfinyl-3-methoxypropan-2-ol

Cat. No.: B5168298
M. Wt: 228.31 g/mol
InChI Key: XMVFQJVMHDVCDZ-UHFFFAOYSA-N
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Description

1-Benzylsulfinyl-3-methoxypropan-2-ol is a chiral organosulfur compound characterized by a propan-2-ol backbone substituted with a benzylsulfinyl group at position 1 and a methoxy group at position 2.

Properties

IUPAC Name

1-benzylsulfinyl-3-methoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-14-7-11(12)9-15(13)8-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVFQJVMHDVCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CS(=O)CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzylsulfinyl-3-methoxypropan-2-ol typically involves the reaction of benzylsulfinyl chloride with 3-methoxypropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzylsulfinyl-3-methoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: 1-benzylsulfonyl-3-methoxypropan-2-ol.

    Reduction: 1-benzylsulfanyl-3-methoxypropan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzylsulfinyl-3-methoxypropan-2-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzylsulfinyl-3-methoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the methoxypropanol backbone can interact with various enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 1-benzylsulfinyl-3-methoxypropan-2-ol, differing primarily in substituents, oxidation states of sulfur, or additional functional groups:

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Key Differences
This compound (Target) Benzylsulfinyl (-S(O)CH₂C₆H₅), Methoxy (-OCH₃) Sulfinyl, Alcohol, Ether Not provided Chiral sulfinyl group; balanced lipophilicity from benzyl and methoxy groups.
1-(Benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol Benzylsulfonyl (-SO₂CH₂C₆H₅), Trifluoromethoxyphenoxy (-OC₆H₄CF₃O) Sulfonyl, Alcohol, Ether, Fluorinated aryl 390.37 Sulfonyl group (higher oxidation state); trifluoromethoxy enhances electronegativity and metabolic stability.
1-Methoxy-3-sulfanylpropan-2-ol Sulfhydryl (-SH), Methoxy (-OCH₃) Thiol, Alcohol, Ether Not provided Sulfhydryl group (reductive, nucleophilic); lacks aromaticity, increasing volatility.
1-Methoxy-3-(methylsulfonyl)propan-2-one Methylsulfonyl (-SO₂CH₃), Methoxy (-OCH₃), Ketone (-CO-) Sulfonyl, Ketone, Ether Not provided Ketone replaces alcohol; methylsulfonyl reduces steric bulk compared to benzyl.
1-(tert-Butylamino)-3-(2-methoxyphenoxy)propan-2-ol tert-Butylamino (-NH-C(CH₃)₃), 2-Methoxyphenoxy (-OC₆H₄OCH₃) Amine, Alcohol, Ether Not provided Bulky tert-butylamino group; phenolic ether enhances π-π stacking potential.

Key Research Findings

Electronic and Steric Effects
  • Sulfinyl vs. Sulfonyl/Sulfanyl : The sulfinyl group in the target compound offers intermediate oxidation state reactivity compared to sulfonyl (oxidized, electron-withdrawing) and sulfanyl (reduced, electron-donating) groups. This impacts hydrogen bonding and interactions with biological targets .
  • Aromatic vs. Aliphatic Substituents : The benzyl group in the target compound increases lipophilicity and steric bulk compared to methyl or sulfhydryl substituents in analogs .
Physicochemical Properties
  • Solubility: The methoxy group improves water solubility compared to purely aromatic analogs (e.g., 1-(tert-butylamino)-3-(2-methoxyphenoxy)propan-2-ol), which may exhibit lower solubility due to hydrophobic tert-butyl and phenoxy groups .

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